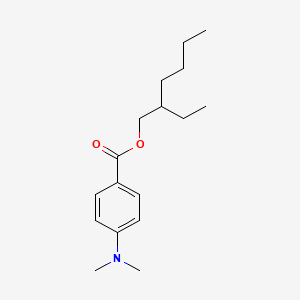

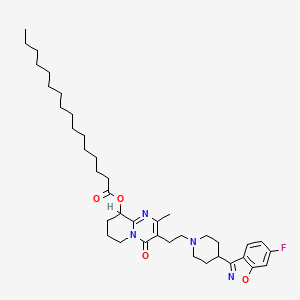

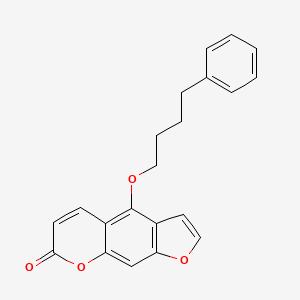

![molecular formula C81H159Cl3N10O13S B1678361 (2S)-6-氨基-2-[[(2S)-6-氨基-2-[[(2S)-6-氨基-2-[[(2S)-6-氨基-2-[[(2S)-2-[[(2R)-3-[2,3-二(十六烷酰氧基)丙基硫烷基]-2-(十六烷酰氨基)丙酰]氨基]-3-羟基丙酰]氨基]己酰]氨基]己酰]氨基]己酰]氨基]己酸 CAS No. 112208-00-1](/img/structure/B1678361.png)

(2S)-6-氨基-2-[[(2S)-6-氨基-2-[[(2S)-6-氨基-2-[[(2S)-6-氨基-2-[[(2S)-2-[[(2R)-3-[2,3-二(十六烷酰氧基)丙基硫烷基]-2-(十六烷酰氨基)丙酰]氨基]-3-羟基丙酰]氨基]己酰]氨基]己酰]氨基]己酰]氨基]己酸

描述

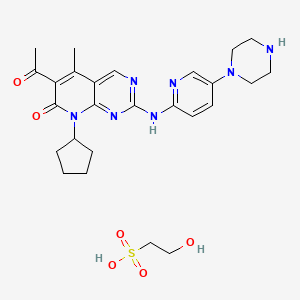

TLR1/TLR2 agonist. Synthetic analog of the triacylated N-terminal part of bacterial lipoproteins. Potent adjuvant in vivo. Potent activator of Balb/c splenocytes.

Selective agonist of TLR1/TLR2 complex. Cell permeable, water soluble synthetic cationic lipohexapeptide analog of the immunologically active N-terminal portion of bacterial lipoprotein that potently activates monocytes and macrophages. Potent and effective immune adjuvant. Exerts strong local response, enhances IgG2a and IgG1 titers and upregulates proinflammatory and Th1 cytokine genes. Potent activator of the proinflammatory transcription factor NF-kappaB. Activates/represses at least 140 genes involved in signal transduction and regulation of the immune response.

Pam3CSK4 is a TLR1/2 agonist. Pretreatment of Pam3CSK4 attenuates inflammatory responses caused by systemic infection of methicillin-resistant Staphylococcus aureus in mice. Combination of poly I:C and Pam3CSK4 enhances activation of B cells in vitro and boosts antibody responses to protein vaccines in vivo.

科学研究应用

在缓蚀中的应用

某些氨基酸衍生物的复杂结构,例如源自赖氨酸和芳香醛的席夫碱,在缓蚀等应用中显示出巨大的潜力。例如,由赖氨酸和各种醛合成席夫碱被评估为酸性条件下低碳钢的缓蚀剂。这些化合物通过吸附表现出很高的抑制效率,表明它们在保护金属免受腐蚀方面的效用,得到了失重、电化学方法和显微镜分析的研究支持 (Gupta 等人,2016 年)。

金属离子的螯合剂

氨基酸衍生物在适当改性后,对金属离子表现出增强的螯合性能。例如,在丙氨酸等氨基酸中引入肟酸和异羟肟酸功能的改性显着提高了它们与 Cu2+ 和 Ni2+ 等金属离子螯合的能力。这种增加的螯合能力表明在金属回收、废水处理以及可能需要金属离子螯合的治疗剂等领域的潜在应用 (Dobosz 等人,1998 年)。

有机化学中的合成应用

氨基酸衍生物的多功能性在它们在有机合成中的应用中得到了进一步体现。例如,将 6-(甲基亚磺酰)己酸用作 Swern 氧化的 DMSO 替代品展示了此类衍生物在修饰有机化合物中的用途。这种特定的应用不仅简化了氧化过程,还引入了一种可回收且无味的亚砜,突出了氨基酸衍生物在绿色化学和可持续实践中的作用 (Liu 和 Vederas,1996 年)。

生物化学和药理学研究

在生物化学和药理学领域,氨基酸衍生物的结构多样性使得能够探索新的生化途径和治疗靶点。例如,在真菌中发现独特氨基酸(例如在 Amanita miculifera 中发现的氨基酸)不仅扩展了我们对真菌生物化学的理解,而且还为药物发现和开发新的生化工具开辟了潜在途径 (Hatanaka 等人,1999 年)。

作用机制

Target of Action

Pam3CSK4, also known as (2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid, is a synthetic triacylated lipopeptide . It primarily targets the Toll-like receptor 1/2 (TLR1/2) heterodimer . TLRs play a pivotal role in detecting a diverse range of pathogen-associated molecular patterns (PAMPs) .

Mode of Action

Pam3CSK4 mimics the acylated amino terminus of bacterial lipopeptides . The TLR2/TLR1 heterodimer recognizes lipopeptides with three fatty acids, a structural characteristic of bacterial lipopeptides . Recognition of Pam3CSK4 is mediated by TLR2, which cooperates with TLR1 through their cytoplasmic domain to induce a signaling cascade .

Biochemical Pathways

Upon binding to the TLR2/TLR1 heterodimer, Pam3CSK4 activates a MyD88-dependent signaling cascade . This leads to the activation of the pro-inflammatory transcription factor NF-κB . The activation of NF-κB ultimately leads to an innate immune response .

Pharmacokinetics

It is known that pam3csk4 is provided lyophilized and is stable for 1 year when properly stored . Upon resuspension, it can be stored at 4°C for 1 month or at -20°C for 6 months .

Result of Action

The activation of NF-κB by Pam3CSK4 leads to the production of pro-inflammatory cytokines . This results in an enhanced immune response . For example, Pam3CSK4 has been shown to enhance the activation of B cells in vitro and boost antibody responses to protein vaccines in vivo .

Action Environment

The action of Pam3CSK4 can be influenced by environmental factors such as temperature and storage conditions . Proper storage is crucial for maintaining the stability and efficacy of Pam3CSK4 . Furthermore, the presence of other immune stimulants can influence the action of Pam3CSK4 .

属性

IUPAC Name |

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2R)-3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C81H156N10O13S/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102)/t66?,67-,68-,69-,70-,71-,72-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEDPHAKKZGDBEV-GFPBKZJXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C81H156N10O13S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1510.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

112208-00-1 | |

| Record name | N-Palmitoyl-S-(2,3-bis(palmitoyloxy)propyl)cysteinyl-seryl-lysyl-lysyl-lysyl-lysine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0112208001 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。